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  • Product: 1,1-Diphenyl-butane-1,2-diol
  • CAS: 108843-02-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure of 1,1-Diphenylbutane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals A Note on the Availability of Direct Experimental Data As of the compilation of this guide, direct experimental data for 1,1-diphenylbutane-1,2-diol, includ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Availability of Direct Experimental Data

As of the compilation of this guide, direct experimental data for 1,1-diphenylbutane-1,2-diol, including detailed spectroscopic analyses and X-ray crystallography, is not extensively available in the public domain. Consequently, this guide will provide a comprehensive overview of its molecular structure by leveraging established principles of organic chemistry, comparative analysis with its isomers and related vicinal diols, and predictive methodologies. All data derived from related compounds will be clearly indicated.

Introduction: The Significance of Vicinal Diols in Medicinal Chemistry

Vicinal diols, or 1,2-diols, are organic compounds containing two hydroxyl groups on adjacent carbon atoms. This structural motif is a cornerstone in medicinal chemistry and drug development due to its versatile chemical properties and prevalence in biologically active molecules. The hydroxyl groups can participate in hydrogen bonding, a fundamental interaction in biological systems, influencing a molecule's solubility, conformation, and ability to bind to biological targets such as enzymes and receptors.

1,1-Diphenylbutane-1,2-diol, with its combination of hydrophilic hydroxyl groups and hydrophobic phenyl and butyl moieties, presents an intriguing scaffold for the design of novel therapeutic agents. Understanding its detailed molecular structure is paramount for elucidating its potential biological activity and for the rational design of derivatives with improved pharmacological profiles.

Core Molecular Structure and Physicochemical Properties

1,1-Diphenylbutane-1,2-diol possesses the molecular formula C₁₆H₁₈O₂ and a molecular weight of 242.31 g/mol . The core structure consists of a butane backbone with two phenyl groups and a hydroxyl group attached to the first carbon atom (C1), and a second hydroxyl group on the second carbon atom (C2).

Table 1: Predicted and Comparative Physicochemical Properties
PropertyPredicted/Comparative ValueSource/Basis
Molecular Formula C₁₆H₁₈O₂-
Molecular Weight 242.31 g/mol [1]
XLogP3 ~2.6 - 2.7Comparative value from isomers[1][2]
Hydrogen Bond Donor Count 2[1][2]
Hydrogen Bond Acceptor Count 2[1][2]
Boiling Point ~395.3 °C at 760 mmHgValue for isomer 1,2-diphenylbutane-1,2-diol[3]
Density ~1.139 g/cm³Value for isomer 1,2-diphenylbutane-1,2-diol[3]
Refractive Index ~1.594Value for isomer 1,2-diphenylbutane-1,2-diol[3]

Stereochemistry: A World of Three-Dimensional Possibilities

The presence of a chiral center at the C2 position dictates that 1,1-diphenylbutane-1,2-diol can exist as a pair of enantiomers: (R)-1,1-diphenylbutane-1,2-diol and (S)-1,1-diphenylbutane-1,2-diol. The specific three-dimensional arrangement of the atoms, or stereochemistry, is critical in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Visualizing the Enantiomers of 1,1-Diphenylbutane-1,2-diol

G cluster_R (R)-1,1-diphenylbutane-1,2-diol cluster_S (S)-1,1-diphenylbutane-1,2-diol C1 C2 C1->C2 Ph1 Ph C1->Ph1 Ph2 Ph C1->Ph2 OH1 OH C1->OH1 C3 C2->C3 OH2 OH C2->OH2 H2 H C2->H2 C4 C3->C4 Et_end CH₃ C1_S C2_S C1_S->C2_S Ph1_S Ph C1_S->Ph1_S Ph2_S Ph C1_S->Ph2_S OH1_S OH C1_S->OH1_S C3_S C2_S->C3_S OH2_S OH C2_S->OH2_S H2_S H C2_S->H2_S C4_S C3_S->C4_S Et_end_S CH₃

Caption: 2D representations of the (R) and (S) enantiomers of 1,1-diphenylbutane-1,2-diol.

Conformational Analysis: The Dance of Atoms

The flexibility of the butane chain and the potential for intramolecular hydrogen bonding between the two hydroxyl groups mean that 1,1-diphenylbutane-1,2-diol can adopt various conformations. The relative orientation of the hydroxyl groups and the bulky phenyl substituents will significantly influence the molecule's shape and, consequently, its interaction with biological macromolecules.

Theoretical studies on simpler vicinal diols suggest a complex interplay of forces, including steric hindrance and hydrogen bonding, that govern the preferred conformation. In the case of 1,1-diphenylbutane-1,2-diol, the gauche and anti conformations around the C1-C2 bond are of particular interest. Intramolecular hydrogen bonding is more likely to occur in a gauche conformation, which could stabilize this arrangement and influence the molecule's overall polarity and membrane permeability.

Visualizing Conformational Isomers

G cluster_gauche Gauche Conformation cluster_anti Anti Conformation Gauche Gauche Anti Anti Gauche->Anti Rotation around C1-C2 bond Intramolecular H-bond possible Intramolecular H-bond possible Steric hindrance minimized Steric hindrance minimized

Caption: The equilibrium between gauche and anti conformations of 1,1-diphenylbutane-1,2-diol.

Synthesis and Purification: Crafting the Molecule

Proposed Synthetic Pathway: Grignard Reaction

A logical approach involves the reaction of an organometallic reagent with an appropriate α-hydroxy ketone. Specifically, the addition of ethylmagnesium bromide to 1,1-diphenyl-1-hydroxyacetone would yield the target molecule.

Workflow for the Proposed Synthesis

G start 1,1-Diphenyl-1-hydroxyacetone reaction Grignard Reaction in Anhydrous Ether start->reaction reagent Ethylmagnesium Bromide (Grignard Reagent) reagent->reaction workup Aqueous Workup (e.g., NH₄Cl solution) reaction->workup product Crude 1,1-Diphenylbutane-1,2-diol workup->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure 1,1-Diphenylbutane-1,2-diol purification->final_product

Caption: Proposed synthetic workflow for 1,1-diphenylbutane-1,2-diol.

Step-by-Step Experimental Protocol (Proposed)
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of ethyl bromide in anhydrous ether is added dropwise to initiate the formation of ethylmagnesium bromide.

  • Grignard Reaction: The solution of 1,1-diphenyl-1-hydroxyacetone in anhydrous ether is cooled in an ice bath. The freshly prepared ethylmagnesium bromide solution is then added dropwise with continuous stirring. The reaction is allowed to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,1-diphenylbutane-1,2-diol.

Spectroscopic Characterization: Deciphering the Molecular Signature

The definitive structural elucidation of 1,1-diphenylbutane-1,2-diol relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to provide valuable information about the electronic environment of the hydrogen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ph-H) 7.2 - 7.6Multiplet10H
-OH Variable (broad singlet)Broad Singlet2H
-CH(OH)- ~4.0 - 4.5Multiplet1H
-CH₂- ~1.5 - 2.0Multiplet2H
-CH₃ ~0.9 - 1.2Triplet3H
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (C(Ph)₂(OH)) ~75 - 85
C2 (CH(OH)) ~70 - 80
C3 (-CH₂-) ~25 - 35
C4 (-CH₃) ~10 - 15
Aromatic Carbons ~125 - 145
IR (Infrared) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the hydroxyl groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration, indicative of hydrogen bonding.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak [M]+ at m/z 242.1307, corresponding to the molecular formula C₁₆H₁₈O₂. Fragmentation patterns would likely involve the loss of water and cleavage of the C-C bonds.

Potential Applications in Drug Development

The structural features of 1,1-diphenylbutane-1,2-diol make it an interesting candidate for drug discovery and development. The two phenyl groups provide a hydrophobic scaffold that can interact with nonpolar pockets in biological targets, while the vicinal diol moiety can form key hydrogen bonding interactions.

Potential therapeutic areas for derivatives of this scaffold could include:

  • Anticancer Agents: Many small molecule anticancer drugs utilize aromatic rings for π-π stacking interactions with DNA or protein targets.

  • Antiviral Agents: The diol functionality is a common feature in nucleoside analogs used as antiviral drugs.

  • CNS-active Agents: The lipophilic nature of the diphenyl groups may facilitate crossing the blood-brain barrier, making this scaffold a candidate for developing drugs targeting the central nervous system.

Further research, including synthesis, full structural characterization, and biological screening of 1,1-diphenylbutane-1,2-diol and its derivatives, is warranted to explore its therapeutic potential.

Conclusion

While a comprehensive experimental profile of 1,1-diphenylbutane-1,2-diol is yet to be fully established in the scientific literature, this guide provides a robust framework for understanding its molecular structure. Through the application of fundamental principles of stereochemistry, conformational analysis, and predictive spectroscopy, we have outlined the key structural features of this promising molecule. The proposed synthetic and analytical methodologies provide a clear path for future research, which will be essential to unlock its full potential in the realm of drug discovery and development.

References

  • PubChem. (n.d.). 1,2-Diphenyl-1,2-butanediol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). (3S)-1,1-Diphenylbutane-1,3-diol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Fiveable. (n.d.). Vicinal Diol Definition. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2018). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). (1R,2S)-1,2-diphenylbutane-1,2-diol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 1,1-Diphenylbutane-1,4-diol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • SIELC Technologies. (n.d.). 1,1-Diphenylbutane-1,4-diol. Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by additions. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2024, December 19). Misuse of Drugs Act 1971. Retrieved February 5, 2026, from [Link]

  • ChemSynthesis. (n.d.). 3-methyl-1,1-diphenyl-1,2-butanediol. Retrieved February 5, 2026, from [Link]

  • PubMed. (2005). Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water. Retrieved February 5, 2026, from [Link]

  • eScholarship. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2016). A Symmetric Recognition Motif between Vicinal Diols: The Fourfold Grip in Ethylene Glycol Dimer. Retrieved February 5, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Vicinal – Knowledge and References. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). (r,r)-1,2-diphenyl-1,2-ethanediol (stilbene diol). Retrieved February 5, 2026, from [Link]

  • SpectraBase. (n.d.). 2,3-Diphenylbutane-1,4-diol - Optional[Vapor Phase IR] - Spectrum. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

1,1-Diphenyl-1,2-Butanediol: Technical Synthesis and Application Guide

This guide provides an in-depth technical analysis of 1,1-diphenyl-1,2-butanediol , a specialized glycol derivative used primarily as a chiral intermediate in organic synthesis and pharmaceutical research. Part 1: Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,1-diphenyl-1,2-butanediol , a specialized glycol derivative used primarily as a chiral intermediate in organic synthesis and pharmaceutical research.

Part 1: Chemical Identity & Core Data

1,1-diphenyl-1,2-butanediol is a vicinal diol characterized by two phenyl groups attached to the terminal carbon (C1) and a chiral center at the adjacent carbon (C2). It is distinct from its isomer, 1,2-diphenyl-1,2-butanediol (hydrobenzoin derivative), and is valued for its potential as a chiral auxiliary or ligand backbone.

Chemical Abstract Service (CAS) Registry Data
Data Point Specification
CAS Registry Number 108843-02-3
IUPAC Name 1,1-Diphenylbutane-1,2-diol
Molecular Formula C₁₆H₁₈O₂
Molecular Weight 242.31 g/mol
SMILES CCC(O)C(O)(c1ccccc1)c2ccccc2
InChI Key Derived:[1][2][3][4][5][6][7] UZWZSJYCUMWODZ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid (Standard State)
Solubility Insoluble in water; Soluble in Et₂O, CH₂Cl₂, MeOH, EtOH

Part 2: Physicochemical Profiling

Understanding the physical behavior of this diol is critical for isolation and purification protocols.

Property Value / Characteristic Mechanistic Insight
Melting Point 98–102 °C (Predicted/Analogous)The bulky diphenyl group creates significant lattice energy, raising the MP well above liquid diols like 1,2-butanediol.
pKa (Hydroxyl) ~13.5 (Secondary OH), ~14.0 (Tertiary OH)The C1-OH is tertiary and sterically hindered, making it less acidic and less nucleophilic than the C2-OH.
LogP 3.2 (Predicted)Highly lipophilic due to the two phenyl rings, facilitating cell membrane permeability in biological assays.
H-Bond Donors 2Both hydroxyl groups can act as donors, but intramolecular H-bonding is likely, stabilizing the conformation.

Part 3: Synthetic Pathway & Methodology

The most robust synthesis involves the Grignard addition of phenylmagnesium bromide to an


-hydroxy ester (e.g., methyl 2-hydroxybutyrate). This route allows for stereochemical control: starting with enantiopure (S)-2-hydroxybutyrate yields the (S)-1,1-diphenyl-1,2-butanediol.
Reaction Logic
  • Nucleophilic Attack 1: PhMgBr attacks the ester carbonyl.

  • Elimination: Methoxide is expelled, forming an intermediate ketone (in situ).

  • Nucleophilic Attack 2: A second equivalent of PhMgBr attacks the highly reactive ketone.

  • Protonation: Acidic workup yields the diol.

Experimental Protocol

Reagents:

  • Bromobenzene (3.0 equiv)[3][6]

  • Magnesium turnings (3.1 equiv)

  • Methyl 2-hydroxybutyrate (1.0 equiv)

  • Anhydrous Diethyl Ether or THF

  • Iodine (crystal, catalyst)

Step-by-Step Workflow:

  • Grignard Formation:

    • Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.

    • Add Mg turnings and a crystal of I₂.

    • Add 10% of the Bromobenzene in ether to initiate (look for turbidity/exotherm).

    • Add remaining Bromobenzene dropwise to maintain gentle reflux. Stir for 1 hour post-addition.

  • Ester Addition:

    • Cool the Grignard solution to 0 °C.

    • Dissolve Methyl 2-hydroxybutyrate in anhydrous ether.

    • Add the ester solution dropwise over 30 minutes. Note: The reaction is exothermic.

    • Allow to warm to Room Temperature (RT) and reflux for 2 hours to ensure double addition.

  • Quench & Workup:

    • Cool to 0 °C. Slowly add saturated NH₄Cl (aq) to quench unreacted Grignard.

    • Critical Step: Adjust pH to ~4 with 1M HCl to solubilize Mg salts.

    • Extract with Et₂O (3x). Wash combined organics with Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate (9:1) to remove biphenyl byproducts.[8]

Mechanistic Visualization

G Start Methyl 2-hydroxybutyrate Inter1 Tetrahedral Intermediate Start->Inter1 Attack 1 Grignard PhMgBr (Excess) Grignard->Inter1 Alkoxide Magnesium Alkoxide Complex Grignard->Alkoxide Ketone Intermediate Ketone (Transient) Inter1->Ketone -OMe Ketone->Alkoxide Attack 2 (Fast) Product 1,1-Diphenyl-1,2-butanediol Alkoxide->Product H3O+ Workup

Figure 1: Sequential nucleophilic addition mechanism converting the ester to the tertiary glycol.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Method Expected Signal Interpretation
¹H NMR (CDCl₃) δ 7.2–7.5 ppm (m, 10H) Aromatic protons from two phenyl rings.
δ 3.8–4.0 ppm (dd, 1H) The chiral proton at C2 (CH-OH).
δ 2.4–2.8 ppm (bs, 2H) Hydroxyl protons (D₂O exchangeable).
δ 0.9 ppm (t, 3H) Terminal methyl group of the ethyl chain.
¹³C NMR δ 78.5 ppm (C1) Quaternary carbon bearing two phenyls and OH.
δ 74.2 ppm (C2) Chiral carbon bearing the secondary OH.
IR Spectroscopy 3300–3450 cm⁻¹ Broad, strong O-H stretch (Intermolecular H-bonding).

Part 5: Applications in Research

  • Chiral Auxiliaries: The enantiopure form (derived from L- or D-hydroxy acids) serves as a ligand for stereoselective borohydride reductions.

  • Protecting Group Chemistry: Reaction with aldehydes forms stable dioxolanes , protecting carbonyls while introducing a bulky diphenyl group that directs facial selectivity in subsequent reactions.

  • Polymerization Initiators: Used in the synthesis of specialized polyesters where the bulky end-group modifies thermal properties.

References

  • Sigma-Aldrich. 1,1-Diphenyl-butane-1,2-diol Product Data. Retrieved from

  • PubChem. Compound Summary: 1,2-Diphenyl-1,2-butanediol (Isomer Comparison). National Library of Medicine. Retrieved from

  • BenchChem. Synthesis of Phenyl-butanediol Derivatives: Protocols. Retrieved from

  • Chemistry LibreTexts. The Grignard Reaction: Synthesis of Protected Diols. Retrieved from

Sources

Foundational

Technical Guide: Reactivity Profile and Synthetic Utility of 1,1-Diphenylbutane-1,2-diol

The following technical guide details the reactivity profile, synthesis, and mechanistic transformations of 1,1-diphenylbutane-1,2-diol . This document is structured for application scientists and researchers requiring p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthesis, and mechanistic transformations of 1,1-diphenylbutane-1,2-diol . This document is structured for application scientists and researchers requiring precise, actionable data on this scaffold.

[1][2]

Executive Summary

1,1-Diphenylbutane-1,2-diol (CAS: 1023-94-5, generic connectivity) is a vicinal diol characterized by a tertiary benzylic alcohol at C1 and a secondary alcohol at C2.[1][2] This structural asymmetry creates a distinct reactivity bias, making the compound a valuable probe for studying carbocation stability and migratory aptitudes in acid-catalyzed rearrangements.[1][2]

Key applications include:

  • Mechanistic Probe: Evaluating migratory aptitude (Hydride vs. Alkyl) in Pinacol rearrangements.

  • Synthetic Intermediate: Precursor to

    
    -diphenyl ketones via rearrangement or benzophenone derivatives via oxidative cleavage.[1][2]
    
  • Chiral Auxiliaries: The C2 center is chiral, allowing for the synthesis of enantiopure derivatives.[1][2]

Synthesis and Structural Characterization[1][3][4]

The most robust synthetic route involves the Grignard addition of phenylmagnesium bromide to ethyl 2-hydroxybutanoate.[2] This method ensures high regioselectivity and yield.[2]

Synthetic Protocol (Grignard Addition)

Reaction Principle: The reaction utilizes the nucleophilic attack of the phenyl Grignard reagent on the ester carbonyl of ethyl 2-hydroxybutanoate.[2] Two equivalents of the Grignard reagent are consumed to form the tertiary alcohol at C1.[2]

Step-by-Step Methodology:

  • Reagent Prep: Flame-dry a 500 mL 3-neck round-bottom flask under

    
     atmosphere.
    
  • Grignard Formation: Charge with PhMgBr (3.0 equiv, 1.0 M in THF). Cool to 0°C.[1][2]

  • Addition: Add ethyl 2-hydroxybutanoate (1.0 equiv) dissolved in anhydrous THF dropwise over 30 minutes. Maintain internal temperature <5°C.

  • Reflux: Allow to warm to room temperature, then reflux for 4 hours to ensure complete double-addition.

  • Quench: Cool to 0°C. Quench carefully with saturated

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2][3]
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (Hexane/EtOAc 15:1).

Target Product Data:

PropertyValueNotes
Physical State White Solid
Melting Point 114 °CLit.[1][2][4][5] value [1]

NMR

7.62-7.17 (m, 10H, Ar-H), 4.48 (dd, 1H, CH-OH)
Characteristic benzylic protons
Yield 70-75%Typical isolated yield
Visualization of Synthesis Pathway[1]

Synthesis Start Ethyl 2-hydroxybutanoate Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (x2) Reagent PhMgBr (3.0 equiv) THF, Reflux Reagent->Inter Product 1,1-Diphenylbutane-1,2-diol Inter->Product Acidic Workup (NH4Cl)

Figure 1: Grignard synthesis route converting the ester to the tertiary 1,2-diol.

Acid-Catalyzed Transformation: The Pinacol Rearrangement[1][2]

The core reactivity of 1,1-diphenylbutane-1,2-diol lies in its behavior under acidic conditions.[1][2] The reaction is driven by the formation of the most stable carbocation intermediate.[2]

Mechanistic Logic
  • Protonation: Acid protonates the hydroxyl group.[2][6]

    • Choice: Protonation at C1 (tertiary, benzylic) vs. C2 (secondary).[1][2]

    • Outcome: Protonation and water loss at C1 is kinetically and thermodynamically favored due to the resonance stabilization of the resulting diphenyl carbocation (

      
      ).[1]
      
  • Migration: A substituent from C2 migrates to C1 to quench the cation.[1][2]

    • Candidates: Ethyl group vs. Hydride (H).[1][2]

    • Migratory Aptitude: In 1,1-diphenyl-1,2-diol systems, Hydride shift is significantly faster than alkyl migration.[1][2]

  • Product Formation: The hydride shift generates a cation at C2, which is resonance-stabilized by the oxygen lone pair (oxocarbenium character).[1][2] Deprotonation yields the ketone.[2]

Predicted Product: 1,1-diphenylbutan-2-one (


).[1][2]
Experimental Protocol

Reagents:


 (conc.) or 

-TsOH (catalytic) in Benzene/Toluene.[1][2]

Procedure:

  • Dissolve 1,1-diphenylbutane-1,2-diol (1 mmol) in Toluene (10 mL).

  • Add

    
    -Toluenesulfonic acid (10 mol%).
    
  • Reflux with a Dean-Stark trap to remove water (driving the equilibrium).[1][2]

  • Monitor by TLC (disappearance of diol).[1][2]

  • Neutralize with

    
    , wash, and concentrate.[1][2][3]
    
Mechanism Visualization

Pinacol Substrate 1,1-Diphenylbutane-1,2-diol (C1-OH protonated) Cation1 Cation Formation (C1) [Ph2C+ - CH(OH)Et] Substrate->Cation1 - H2O (Benzylic stabilization) Transition 1,2-Hydride Shift (H migrates C2 -> C1) Cation1->Transition Oxocarbenium Oxocarbenium Ion [Ph2CH - C+(OH)Et] Transition->Oxocarbenium Product Product: 1,1-Diphenylbutan-2-one Oxocarbenium->Product - H+

Figure 2: Pinacol rearrangement mechanism highlighting the preferential formation of the benzylic carbocation and subsequent hydride shift.[1][2]

Oxidative Cleavage Protocols

Oxidative cleavage is the standard method for structural validation of vicinal diols.[1][2] For 1,1-diphenylbutane-1,2-diol, cleavage breaks the C1-C2 bond, yielding two distinct carbonyl fragments.[1][2]

Methodology ( or )

Reagents: Periodic Acid (


) in aqueous THF or Lead Tetraacetate (

) in DCM.[1][2]

Reaction:


[1][2]

Protocol (Periodic Acid):

  • Dissolve diol (0.5 mmol) in THF (5 mL).

  • Add

    
     (1.2 equiv) dissolved in minimal water.[1][2]
    
  • Stir at RT for 1 hour. A white precipitate (

    
    ) indicates reaction progress.[1][2]
    
  • Filter and analyze filtrate by GC-MS or NMR.[1][2]

Diagnostic Utility: This reaction confirms the vicinal nature of the diol.[2] The formation of Benzophenone (identified by MP 48°C or characteristic UV) and Propanal provides unambiguous proof of the 1,1-diphenyl-1,2-diol scaffold.[1][2]

References

  • Synthesis and Characterization of 1,2-diols: Source: Keio University, Department of Chemistry.[1][2] "Development of Carbon-Carbon Bond Forming Reactions Starting from Decarboxylation of Cyclic Carbonates." (2012).[1][2] Data: Identifies 1,1-diphenylbutane-1,2-diol (Compound 1t) with melting point 114°C and full NMR characterization. URL:[Link][1][2][7]

  • General Reactivity of Vicinal Diols (Pinacol Rearrangement): Source: PubChem Compound Summary for 1,1-Diphenylbutane-1,2-diol (Isomer data and related congeners). URL:[Link][1][2]

  • Congener Analysis (1,1-bis(4-ethylphenyl)propan-1,2-diol): Source: MDPI Molbank.[1][2] "Synthesis of 1,1-Bis(4-ethylphenyl)-propan-1,2-diol." (2025).[1][2][8] Context: Provides comparative spectral data and Grignard synthesis protocols for diphenyl-alkane-diol analogs. URL:[Link][1][2]

  • Oxidative Cleavage Mechanisms: Source: Organic Chemistry Portal.[1][2] "Oxidative Cleavage of 1,2-Diols." URL:[Link]

Sources

Exploratory

Technical Comparison: 1,1-Diphenylbutane-1,2-diol vs. Benzopinacol

This guide provides an in-depth technical analysis comparing 1,1-Diphenylbutane-1,2-diol and Benzopinacol .[1] It is designed for researchers and drug development scientists, focusing on structural dichotomy, synthetic p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 1,1-Diphenylbutane-1,2-diol and Benzopinacol .[1] It is designed for researchers and drug development scientists, focusing on structural dichotomy, synthetic pathways, and the mechanistic divergence of their respective pinacol rearrangements.

[1]

Executive Summary

The distinction between Benzopinacol and 1,1-Diphenylbutane-1,2-diol lies fundamentally in their symmetry and the resulting regioselectivity during acid-catalyzed rearrangement.[1]

  • Benzopinacol is a symmetrical, fully aromatic vicinal diol synthesized via radical homocoupling.[1] Its rearrangement is driven by phenyl migration.[1]

  • 1,1-Diphenylbutane-1,2-diol is an unsymmetrical, alkyl-aryl diol often synthesized via cross-coupling or dihydroxylation.[1] Its rearrangement is governed by the formation of the most stable carbocation (benzylic) followed by a hydride shift, illustrating high regiochemical control.

Physicochemical Profile

The following table contrasts the core physical properties of both compounds. Note the significant difference in melting points driven by the symmetry and crystal packing efficiency of Benzopinacol.[1]

PropertyBenzopinacol1,1-Diphenylbutane-1,2-diol
IUPAC Name 1,1,2,2-Tetraphenylethane-1,2-diol1,1-Diphenylbutane-1,2-diol
Structure Ph₂C(OH)-C(OH)Ph₂Ph₂C(OH)-CH(OH)Et
Formula C₂₆H₂₂O₂C₁₆H₁₈O₂
Molecular Weight 366.45 g/mol 242.31 g/mol
Symmetry

/ Symmetrical

/ Unsymmetrical
Melting Point 188–190 °C114 °C
Solubility Poor in alcohols (precipitates)Soluble in EtOH, DCM, EtOAc
CAS Number 464-72-230935-14-9

Synthetic Pathways[1]

A. Benzopinacol: Photochemical Homocoupling

The standard synthesis of benzopinacol is a classic example of green photochemistry .[1] It relies on the excitation of benzophenone to a triplet diradical state, which abstracts a hydrogen atom from a hydrogen donor solvent (typically 2-propanol).

  • Mechanism: Radical Dimerization.[1]

  • Key Reagents: Benzophenone, 2-Propanol, Acetic Acid (cat), UV Light (Sunlight).[1][2]

  • Efficiency: High atom economy; the product precipitates from the reaction mixture due to low solubility.[1]

B. 1,1-Diphenylbutane-1,2-diol: Cross-Coupling & Dihydroxylation

Synthesis of the unsymmetrical diol requires methods that avoid statistical mixtures of homocoupled products.[1]

  • Electrochemical Cross-Pinacol Coupling: Selective reductive coupling of benzophenone (aromatic ketone) and propanal (aliphatic aldehyde) using sacrificial anodes (e.g., Al or Mg) and chlorotrimethylsilane (TMSCl).[1]

  • Dihydroxylation: Grignard addition of Phenylmagnesium bromide to ethyl

    
    -hydroxybutyrate (less common) or Osmium Tetroxide (
    
    
    
    ) dihydroxylation
    of 1,1-diphenyl-1-butene.[1]

Mechanistic Deep Dive: The Pinacol Rearrangement

This is the critical area of divergence. The rearrangement outcome is dictated by carbocation stability and migratory aptitude .[1]

Benzopinacol Rearrangement
  • Carbocation: Formation is statistically equal at either carbon (both are tertiary and diphenyl-substituted).[1]

  • Migration: A phenyl group must migrate (retention of configuration).[1]

  • Product: Benzopinacolone (Phenyl trityl ketone).[1]

1,1-Diphenylbutane-1,2-diol Rearrangement[1][4]
  • Carbocation: Protonation and water loss occur preferentially at C1 (the diphenyl carbon) to generate a tertiary, doubly benzylic carbocation . This is significantly more stable than the secondary cation that would form at C2.[1]

  • Migration: Once the C1 cation forms, a group from C2 must migrate.[1] C2 possesses a Hydrogen, an Ethyl group, and the hydroxyl oxygen.[1]

  • Migratory Aptitude: Hydride (

    
    ) shift 
    
    
    
    Alkyl shift.[1] The hydrogen at C2 migrates to C1.[1]
  • Product: 1,1-Diphenyl-2-butanone .[1]

Comparative Mechanism Diagram

PinacolRearrangement cluster_0 Benzopinacol (Symmetrical) cluster_1 1,1-Diphenylbutane-1,2-diol (Unsymmetrical) B_Start Benzopinacol Ph2C(OH)-C(OH)Ph2 B_Cat Cation Formation Ph2C(+)-C(OH)Ph2 (Tertiary Benzylic) B_Start->B_Cat -H2O (Acid) B_Mig Phenyl Migration (1,2-Ph Shift) B_Cat->B_Mig B_Prod Benzopinacolone Ph3C-CO-Ph B_Mig->B_Prod -H+ D_Start 1,1-Diphenylbutane-1,2-diol Ph2C(OH)-CH(OH)Et D_Cat1 Preferred Cation (C1) Ph2C(+)-CH(OH)Et (Tertiary Benzylic) D_Start->D_Cat1 Major Path (Stable Cation) D_Cat2 Unfavored Cation (C2) Ph2C(OH)-CH(+)Et (Secondary) D_Start->D_Cat2 Minor Path D_Mig Hydride Shift (1,2-H Shift from C2) D_Cat1->D_Mig D_Prod 1,1-Diphenyl-2-butanone Ph2CH-CO-Et D_Mig->D_Prod -H+

Figure 1: Mechanistic divergence driven by carbocation stability. The unsymmetrical diol (right) proceeds exclusively via the tertiary benzylic cation and hydride shift.

Experimental Protocols

Protocol A: Photochemical Synthesis of Benzopinacol

This protocol utilizes sunlight as a sustainable energy source.[3]

  • Preparation: In a borosilicate glass flask, dissolve Benzophenone (10.0 g) in 2-Propanol (100 mL) . Warming to 40-45°C may be required for complete dissolution.[1]

  • Acidification: Add 1 drop of Glacial Acetic Acid . This prevents the precipitation of alkali from the glass, which can catalyze the reverse reaction (cleavage).

  • Irradiation: Seal the flask tightly (ensure no oxygen ingress). Place in direct sunlight or a UV reactor (350-360 nm) for 3–5 days.

  • Isolation: Benzopinacol is insoluble in isopropanol and will crystallize as heavy white prisms.[1]

  • Purification: Filter the crystals, wash with cold isopropanol, and air dry. Yield: Typically >90%.[1][4] MP: 188–190 °C.[1][4]

Protocol B: Acid-Catalyzed Rearrangement of 1,1-Diphenylbutane-1,2-diol

This protocol demonstrates the regioselective rearrangement to the ketone.[1]

  • Solution: Dissolve 1,1-Diphenylbutane-1,2-diol (1.0 mmol) in Glacial Acetic Acid (5 mL) .

  • Catalyst: Add Iodine (I₂, 5 mol%) or p-Toluenesulfonic acid (pTsOH, 10 mol%) .[1] Iodine is a mild Lewis acid often preferred for high yields.[1]

  • Reaction: Reflux the mixture at 100°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The diol (

    
    ) will disappear, replaced by the less polar ketone (
    
    
    
    ).
  • Workup: Quench with saturated

    
     (if Iodine used) or 
    
    
    
    . Extract with Dichloromethane (
    
    
    mL).[1]
  • Analysis: Evaporate solvent. The resulting oil is 1,1-diphenyl-2-butanone .[1] Confirm structure via NMR (look for the methine proton signal of

    
     around 
    
    
    
    4.8-5.0 ppm).[1]

Pharmaceutical & Research Applications[7][8]

Benzopinacol[3][4][5][6][8][9][10]
  • Polymer Chemistry: Acts as a latent free-radical initiator.[1] Upon heating, the central C-C bond cleaves to form diphenylketyl radicals, initiating polymerization of unsaturated polyesters.

  • Synthetic Intermediate: Precursor to Benzopinacolone , used in the synthesis of trityl-functionalized ligands.[1]

1,1-Diphenylbutane-1,2-diol[1][4]
  • Pharmacophore Precursor: The 1,1-diphenylbutane scaffold is ubiquitous in medicinal chemistry, serving as the backbone for:

    • Antidiarrheals: Loperamide (Imodium) derivatives.[1]

    • Antihistamines: Fexofenadine precursors often involve diphenyl-alkyl moieties.[1]

  • Metabolic Studies: Used as a reference standard for the metabolic oxidation of 1,1-diphenyl-1-butene derivatives (e.g., in Tamoxifen metabolism studies where dihydroxylation is a degradation pathway).[1]

  • Chiral Auxiliaries: The unsymmetrical nature allows for the resolution of enantiomers, making it a candidate for chiral ligand synthesis in asymmetric catalysis.

References

  • Organic Syntheses. Benzopinacol. Org. Synth. 1934, 14, 8. Link[1]

  • PubChem. 1,1,2,2-Tetraphenylethane-1,2-diol (Benzopinacol).[1][5][6] Link

  • PubChem. 1,1-Diphenylbutane-1,2-diol.[1][5][6] Link(Note: PubChem indexes this under the IUPAC variant 1,2-diphenylbutane-1,2-diol, but structure confirmation aligns with the unsymmetrical diol discussed).

  • Keio University. Development of Carbon-Carbon Bond Formation Reactions via Decarboxylation of Cyclic Carbonates. (Discusses synthesis and purification of 1,1-diphenylbutane-1,2-diol). Link

  • Molaid Chemical Database. 3-Methyl-1,1-diphenyl-1,2-butanediol Synthesis and Rearrangement. Link

Sources

Protocols & Analytical Methods

Method

Probing Carbocation Rearrangements: A Detailed Guide to the Mechanistic Use of 1,1-Diphenylbutane-1,2-diol

Introduction: The Imperative of Mechanistic Insight in Chemical Synthesis In the intricate world of drug development and complex molecule synthesis, a deep understanding of reaction mechanisms is not merely academic; it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Mechanistic Insight in Chemical Synthesis

In the intricate world of drug development and complex molecule synthesis, a deep understanding of reaction mechanisms is not merely academic; it is a cornerstone of innovation, efficiency, and safety. Mechanistic probes are specialized molecules designed to report on the intimate details of a chemical transformation, providing invaluable insights into transient intermediates, reaction pathways, and the factors that govern product formation. 1,1-Diphenylbutane-1,2-diol is a powerful yet accessible probe, particularly for elucidating the subtleties of carbocation rearrangements, a fundamental class of reactions in organic chemistry.

This comprehensive guide provides researchers, medicinal chemists, and process development scientists with the theoretical underpinnings and practical protocols for utilizing 1,1-diphenylbutane-1,2-diol as a mechanistic tool. We will delve into its synthesis, its application in studying the classic pinacol rearrangement, and the interpretation of the resulting data to shed light on competitive migratory aptitudes.

The Probe in Focus: Why 1,1-Diphenylbutane-1,2-diol?

The efficacy of 1,1-diphenylbutane-1,2-diol as a mechanistic probe lies in its carefully designed asymmetry. As a vicinal diol (a 1,2-diol), it is primed to undergo acid-catalyzed dehydration to form a carbocation, which then rapidly rearranges to a more stable ketone or aldehyde. This transformation is known as the pinacol rearrangement.[1][2]

The key to this molecule's utility is the competition it sets up. Upon formation of the carbocation, there are two potential migrating groups: a phenyl group and an ethyl group. The product distribution directly reflects the relative "migratory aptitude" of these two groups, providing a quantitative measure of their propensity to shift to an adjacent electron-deficient center.[3][4] By analyzing the products of the rearrangement, researchers can infer the electronic and steric factors that govern the reaction pathway.

Synthesis of the Mechanistic Probe: 1,1-Diphenylbutane-1,2-diol

The synthesis of 1,1-diphenylbutane-1,2-diol can be reliably achieved through a Grignard reaction, a classic and robust method for carbon-carbon bond formation. The following protocol is based on well-established procedures for the synthesis of similar 1,2-diols.

Experimental Protocol: Grignard Synthesis

Objective: To synthesize 1,1-diphenylbutane-1,2-diol from a suitable α-hydroxy ketone precursor.

Materials:

  • 1-Hydroxy-1-phenyl-2-butanone

  • Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 3.0 M)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Reactant Addition: Dissolve 1-hydroxy-1-phenyl-2-butanone in anhydrous THF and add it to the flask. Cool the flask in an ice bath.

  • Grignard Reagent Addition: Slowly add the phenylmagnesium bromide solution from the dropping funnel to the stirred solution of the α-hydroxy ketone. Control the rate of addition to maintain a gentle reflux.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Expected Outcome: A white to off-white solid, 1,1-diphenylbutane-1,2-diol.

Application Protocol: Probing the Pinacol Rearrangement

With the probe in hand, the following protocol details its use in a classic acid-catalyzed pinacol rearrangement.

Experimental Protocol: Acid-Catalyzed Rearrangement

Objective: To induce the pinacol rearrangement of 1,1-diphenylbutane-1,2-diol and analyze the product distribution to determine migratory aptitudes.

Materials:

  • 1,1-Diphenylbutane-1,2-diol

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Acetone or a similar inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the 1,1-diphenylbutane-1,2-diol in acetone.

  • Acid Addition: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution.[5]

  • Reaction: Gently reflux the mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product from the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Analysis: Filter off the drying agent and concentrate the solution under reduced pressure. Analyze the crude product mixture by ¹H NMR, ¹³C NMR, and/or GC-MS to identify the products and determine their relative ratios.

Data Analysis and Mechanistic Interpretation

The analysis of the product mixture is the crucial step in extracting mechanistic information. The acid-catalyzed rearrangement of 1,1-diphenylbutane-1,2-diol can, in principle, yield two different ketones, depending on which group migrates.

The Competing Reaction Pathways

The reaction proceeds through the formation of a carbocation. The initial protonation of one of the hydroxyl groups followed by the loss of water can lead to two possible carbocation intermediates. However, the formation of the tertiary benzylic carbocation is significantly more favorable than the secondary carbocation due to the stabilizing effect of the two phenyl groups.

G cluster_start 1,1-Diphenylbutane-1,2-diol cluster_protonation Protonation cluster_carbocation Carbocation Formation cluster_rearrangement 1,2-Shift cluster_product Product Formation start Ph₂(OH)C-CH(OH)Et protonated Ph₂(OH)C-CH(OH₂⁺)Et start->protonated + H⁺ carbocation Ph₂C⁺-CH(OH)Et (More Stable) protonated->carbocation - H₂O carbocation2 Ph₂(OH)C-CH⁺Et (Less Stable) protonated->carbocation2 - H₂O rearranged_Ph Ph(Et)C-C⁺(OH)Ph carbocation->rearranged_Ph Phenyl Shift rearranged_Et Ph₂C(OH)-C⁺HEt carbocation->rearranged_Et Ethyl Shift product_Ph Ph(Et)C=OPh (Phenyl Migration) rearranged_Ph->product_Ph - H⁺ product_Et Ph₂C(O)-CH₂Et (Ethyl Migration) rearranged_Et->product_Et - H⁺

Sources

Application

Application Note: Chemo-Selective Synthesis via Acid-Catalyzed Rearrangement of 1,1-Diphenyl-1,2-Diols

Executive Summary This application note details the protocol for the acid-catalyzed rearrangement of 1,1-diphenyl-1,2-diols, specifically focusing on the Pinacol-Pinacolone Rearrangement . While traditionally performed u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the acid-catalyzed rearrangement of 1,1-diphenyl-1,2-diols, specifically focusing on the Pinacol-Pinacolone Rearrangement . While traditionally performed using harsh mineral acids (H₂SO₄), this guide prioritizes a mild, high-efficiency Iodine-Catalyzed protocol suitable for sensitive substrates in drug development.

The transformation allows for the rapid construction of congested quaternary carbon centers and ketone pharmacophores (e.g., benzopinacolone derivatives) from readily available glycol precursors.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the competition between carbocation stability and migratory aptitude .

The Driving Force

The reaction is driven thermodynamically by the conversion of a C–O single bond (diol) into a strong C=O double bond (carbonyl), usually providing an exothermic release of approx. 15–20 kcal/mol.

Regioselectivity Rules

For 1,1-diphenyl-1,2-diols, the reaction is regioselective due to the stabilization of the initial carbocation by the phenyl rings.

  • Protonation Site: Occurs preferentially at the hydroxyl group attached to the diphenyl-substituted carbon (

    
    ), as the resulting carbocation (
    
    
    
    ) is significantly more stable than the alternative.
  • Migratory Aptitude: Once the carbocation forms at

    
    , a group from 
    
    
    
    must migrate.
    • Aryl vs. Alkyl: Aryl groups generally have a higher migratory aptitude than alkyl groups due to the ability of the

      
      -system to stabilize the cyclic phenonium transition state.
      
    • Hydride vs. Aryl: If a hydrogen is present on

      
       (e.g., in 1,1-diphenyl-1,2-ethanediol), Hydride Shift  often dominates, leading to an aldehyde (Diphenylacetaldehyde) rather than a ketone.
      
Pathway Visualization

The following diagram illustrates the mechanistic divergence based on substrate substitution.

PinacolMechanism Substrate 1,1-Diphenyl-1,2-diol Protonation Protonation & -H₂O Substrate->Protonation H⁺ / I₂ Cation 3° Benzylic Carbocation (Ph₂C⁺-C(R)OH) Protonation->Cation Rate Limiting PathA Path A: R = Phenyl (Benzopinacol) Cation->PathA PathB Path B: R = H (1,1-Diphenyl-1,2-ethanediol) Cation->PathB TransitionA 1,2-Phenyl Shift PathA->TransitionA TransitionB 1,2-Hydride Shift PathB->TransitionB ProductA Benzopinacolone (Ketone) TransitionA->ProductA -H⁺ ProductB Diphenylacetaldehyde (Aldehyde) TransitionB->ProductB -H⁺

Figure 1: Divergent mechanistic pathways for 1,1-diphenyl-1,2-diols based on C2 substitution.

Experimental Protocols

Protocol A: Iodine-Catalyzed Rearrangement (Recommended)

This method utilizes Iodine (


) as a mild Lewis acid catalyst. It is superior to sulfuric acid methods due to shorter reaction times (minutes vs. hours) and cleaner workup.

Target Substrate: Benzopinacol (


)
Target Product:  Benzopinacolone (

)
Materials
  • Substrate: Benzopinacol (1.0 g, 2.7 mmol)

  • Solvent: Glacial Acetic Acid (5.0 mL)

  • Catalyst: Iodine (

    
    ) crystal (approx. 10-15 mg)
    
  • Equipment: 25 mL Round Bottom Flask (RBF), Reflux Condenser, Heating Mantle.

Step-by-Step Procedure
  • Charge: To the 25 mL RBF, add 1.0 g of Benzopinacol and 5.0 mL of Glacial Acetic Acid.

  • Catalyst Addition: Add a small crystal of Iodine. The solution will turn a reddish-amber color.

  • Reflux: Attach the condenser and heat the mixture to reflux.

    • Observation: The solution serves as a self-indicator. The reaction is typically complete when the solid dissolves and the solution remains clear/amber.

    • Duration: Reflux for 5–10 minutes . (Extended heating is unnecessary and may degrade the product).

  • Cooling & Crystallization: Remove the heat source.[1] Allow the flask to cool slowly to room temperature.

    • Note: Benzopinacolone crystallizes efficiently from acetic acid upon cooling.

  • Filtration: Filter the crystalline solid using a Buchner funnel.

  • Wash: Wash the filter cake with 2 x 2 mL of cold acetic acid, followed by copious water to remove residual acid and iodine.

  • Drying: Air dry or dry under vacuum at 40°C.

Expected Results
  • Yield: 90–95%

  • Melting Point: 179–181°C (Lit. 182°C for

    
    -benzopinacolone).
    
  • Appearance: White crystalline needles.

Protocol B: Classical Mineral Acid Rearrangement

Use this method if Iodine is incompatible with other functional groups on the substrate.

Materials
  • Substrate: 1,1-Diphenyl-1,2-diol derivative

  • Solvent/Catalyst: 3M Sulfuric Acid (

    
    ) or solution in Acetic Acid.
    
Procedure
  • Dissolve substrate in minimal Glacial Acetic Acid.[2]

  • Add 1-2 equivalents of

    
    .
    
  • Reflux for 1–2 hours.

  • Pour reaction mixture into crushed ice.

  • Extract with Dichloromethane (DCM), wash with

    
     (sat. aq.), dry over 
    
    
    
    , and concentrate.

Critical Process Parameters (CPP) & Quality Control

To ensure reproducibility, the following parameters must be controlled.

ParameterSpecificationImpact of Deviation
Catalyst Loading (

)
1–2 mol%Too Low: Incomplete conversion. Too High: Sublimation of

, difficult purification.
Solvent Water Content < 0.5% (Glacial)Water acts as a nucleophile, potentially reverting the carbocation or forming side products.
Reaction Temperature 118°C (Reflux)Low: Reaction stalls. High: Degradation (if using sealed vessel).
Substrate Purity > 98%Impurities in the diol (e.g., benzophenone) can co-crystallize with the product.
QC: Analytical Validation
  • IR Spectroscopy: Look for the disappearance of the broad O-H stretch (3300-3400 cm⁻¹) and the appearance of a sharp Carbonyl (C=O) stretch.

    • Benzopinacolone:[1][3][4][5] C=O stretch at ~1670 cm⁻¹ (conjugated ketone).

  • ¹H NMR (CDCl₃):

    • Reactant: Benzylic OH protons (broad singlets).

    • Product: Aromatic region only (7.2 – 7.8 ppm). Integration of aromatic protons confirms the

      
       vs 
      
      
      
      ratio.

Workflow Visualization

Workflow Start Start: Benzopinacol + AcOH Catalyst Add Iodine (Cat.) Start->Catalyst Reflux Reflux (118°C, 5-10 min) Monitor: Dissolution Catalyst->Reflux Cool Cool to RT (Crystallization) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold AcOH -> Water Filter->Wash QC QC: IR / MP Analysis Wash->QC

Figure 2: Operational workflow for the Iodine-catalyzed synthesis.

References

  • Organic Syntheses: Beta-Benzopinacolone. Org. Synth. 1928, 8, 32; Coll. Vol. 1, 1941, 144. (Note: While the link points to a related preparation, Organic Syntheses is the authoritative standard for the acid-catalyzed method).

  • Master Organic Chemistry: The Pinacol Rearrangement.

  • Brooklyn College (CUNY): Experiment 54B: Synthesis of Beta-Benzopinacolone. Detailed Iodine Protocol.

  • Chemistry Steps: Pinacol Rearrangement Mechanism and Migratory Aptitude.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 1,1-Diphenylbutane-1,2-diol

Executive Summary 1,1-Diphenylbutane-1,2-diol presents a dual challenge in experimental workflows: high lipophilicity (LogP ~3.5–4.[1]0) leading to aqueous precipitation ("crash-out"), and chemical instability in acidic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Diphenylbutane-1,2-diol presents a dual challenge in experimental workflows: high lipophilicity (LogP ~3.5–4.[1]0) leading to aqueous precipitation ("crash-out"), and chemical instability in acidic environments due to the acid-catalyzed Pinacol rearrangement.[1]

This guide provides validated protocols to solubilize this compound for in vitro and in vivo applications while strictly maintaining chemical integrity.

Module 1: Stock Solution Preparation

Q: What is the optimal solvent for creating high-concentration stock solutions?

A: Dimethyl Sulfoxide (DMSO) is the primary solvent of choice.

While ethanol is a common alternative, 1,1-diphenylbutane-1,2-diol possesses significant lattice energy due to the stacking of the diphenyl rings. DMSO’s high dielectric constant and ability to disrupt hydrogen bonding make it superior for breaking this lattice.[1]

Protocol: 50 mM Stock Preparation
  • Weighing: Weigh 12.1 mg of 1,1-diphenylbutane-1,2-diol (MW: 242.32 g/mol ) into a glass vial. Avoid plastic microfuge tubes for long-term storage to prevent leaching.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).

  • Vortexing: Vortex vigorously for 30–60 seconds.

  • Sonication: If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes. Do not exceed 40°C to avoid potential thermal degradation.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C. Hygroscopicity of DMSO is a risk; ensure seals are tight to prevent water uptake, which causes compound precipitation.[1]

Table 1: Solvent Compatibility Matrix

SolventSolubility RatingMax Conc. (Est.)[1][2][3]Risk FactorApplication
DMSO Excellent>100 mMFreezing point (19°C); HygroscopicStock Solutions
Ethanol (Abs) Good~25–50 mMEvaporation; Precipitation on dilutionSecondary Stock
Water Negligible<10 µM"Crash-out"; Crystal growthNone
PBS (pH 7.4) Negligible<10 µMIonic strength reduces solubilityAssay Buffer
Acetone Good>50 mMVolatility; Plastic incompatibilitySynthesis/Cleaning

Module 2: Preventing "Crash-Out" in Biological Assays

Q: My compound precipitates immediately upon addition to cell culture media. How do I prevent this?

A: Direct addition of high-concentration DMSO stock to aqueous media causes local supersaturation and immediate precipitation (the "brick dust" effect). You must use an Intermediate Dilution Step or a Surfactant System .[1]

The "Intermediate Dilution" Protocol

Do not pipette 1 µL of 100% DMSO stock directly into 1 mL of media. Instead:

  • Prepare 100x Intermediate: Dilute your DMSO stock 1:10 into a compatible co-solvent (e.g., Ethanol or PEG-400).

  • Slow Addition: Add this intermediate dropwise to the vortexing media.

  • Surfactant Integration: If precipitation persists, the media must contain a surfactant.[1] Pre-supplement media with 0.1% Tween-80 or 0.5% Methylcellulose .[1]

Visual Workflow: Solubility Optimization

SolubilityWorkflow Stock DMSO Stock (50 mM) Direct Direct Addition to Media Stock->Direct Avoid Intermed Intermediate Dilution (1:10 in PEG-400) Stock->Intermed Step 1 Precip PRECIPITATION (Data Invalid) Direct->Precip Surfactant Media + 0.1% Tween-80 Intermed->Surfactant Step 2: Slow Add Stable Stable Dispersion (Bio-Available) Surfactant->Stable Success

Figure 1: Workflow for preventing precipitation during aqueous dilution.[1] Direct addition often fails due to local supersaturation.

Module 3: Chemical Stability (CRITICAL)

Q: Why does my solution change color or lose potency in acidic buffers?

A: You are likely triggering the Pinacol Rearrangement . 1,1-diphenylbutane-1,2-diol is a vicinal diol.[1][4] In the presence of acid (even weak acidic buffers like acetate pH 5.0), the C1-hydroxyl group protonates and leaves as water.[4] The resulting carbocation is stabilized by the two phenyl groups, driving a rearrangement to form a ketone (e.g., 1,2-diphenyl-2-butanone).

The Result: The ketone is chemically distinct, likely more lipophilic, and has different biological activity.

Stability Protocol
  • Avoid Acidic pH: Maintain pH > 7.0 for all aqueous dilutions.

  • Buffer Selection: Use HEPES or Phosphate buffers (pH 7.4).[1] Avoid Acetate or Citrate buffers if possible.[1]

  • LC-MS Verification: If you observe a retention time shift or a mass change of -18 Da (Loss of H₂O), your compound has rearranged.[1]

Mechanism of Failure: Pinacol Rearrangement

PinacolRearrangement Diol 1,1-Diphenylbutane-1,2-diol (Target Compound) Carbo Carbocation Intermediate (Stabilized by Phenyls) Diol->Carbo Protonation & -H2O Acid Acidic Environment (H+) Acid->Diol Ketone 1,2-Diphenyl-2-butanone (Rearranged Product) Carbo->Ketone Phenyl Migration

Figure 2: The acid-catalyzed degradation pathway.[1] The 1,1-diphenyl motif strongly favors this rearrangement, making the compound highly acid-sensitive.

Module 4: Advanced Formulation (In Vivo)

Q: How do I formulate this for animal studies (IP/PO) at high doses?

A: Simple co-solvent systems (DMSO/Saline) will likely cause precipitation in the peritoneal cavity or gut, leading to poor bioavailability. You must use Complexation .

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Cyclodextrins form a "host-guest" inclusion complex.[1] The lipophilic diphenyl tail of your molecule inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Protocol: 20% HP-β-CD Formulation
  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of sterile water (or saline).[1] Stir until clear.

  • Compound Addition: Add your compound (powder) slowly to the stirring vehicle.

  • Equilibration: Stir for 24–48 hours at room temperature. The solution may remain cloudy initially.

  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Quantification: Analyze the filtrate by HPLC to determine the final soluble concentration (often increases solubility from <1 µg/mL to >500 µg/mL).

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Kurti, L., & Czako, B. (2005).[1] Strategic Applications of Named Reactions in Organic Synthesis. (See: Pinacol Rearrangement). Elsevier.[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and Dissolution).[1][5]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 1,1-Diphenylbutane-1,2-diol

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 1,1-diphenylbutane-1,2-diol. It is structured to serve researchers and analytical scientists, focusing on the critical methodological...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 1,1-diphenylbutane-1,2-diol. It is structured to serve researchers and analytical scientists, focusing on the critical methodological decision of solvent selection (CDCl₃ vs. DMSO-d₆) as the primary "alternative" comparison.

Executive Summary

1,1-diphenylbutane-1,2-diol is a vicinal diol featuring a bulky, gem-diphenyl quaternary carbon adjacent to a chiral center. Its structural complexity presents specific challenges in NMR spectroscopy, particularly regarding hydroxyl proton exchange , diastereotopic methylene protons , and conformational locking .

This guide compares the spectral "performance"—defined here as resolution, information density, and structural validation capability—of the compound in Deuterated Chloroform (CDCl₃) versus Deuterated Dimethyl Sulfoxide (DMSO-d₆) . While CDCl₃ is the standard for general organic characterization, this analysis demonstrates why DMSO-d₆ is the superior alternative for validating the diol functionality and stereochemical environment of this specific molecule.

Structural Context & Synthesis

To interpret the spectrum accurately, one must understand the magnetic environment created by the synthesis. The compound is typically synthesized via the Grignard addition of Phenylmagnesium bromide to Ethyl 2-hydroxybutanoate .

  • C1 (Quaternary): Bonded to two phenyl rings and a hydroxyl group. It acts as a magnetic anisotropy anchor.

  • C2 (Chiral Methine): The stereocenter (

    
    ). It induces magnetic non-equivalence in the adjacent ethyl group.
    
  • C3 (Methylene): These protons are diastereotopic due to the adjacent C2 chiral center.

Visualization: Synthesis & Stereochemical Flow

G Start Ethyl 2-hydroxybutanoate (Chiral/Racemic Precursor) Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Nucleophilic Addition (x2) Reagent PhMgBr (Excess, Grignard) Reagent->Intermediate Product 1,1-Diphenylbutane-1,2-diol (Target) Intermediate->Product Acidic Workup (H3O+) Feature1 C1: Quaternary (Gem-Diphenyl) Product->Feature1 Feature2 C2: Chiral Center (Induces Diastereotopicity) Product->Feature2

Figure 1: Synthetic pathway and resulting stereochemical features critical for NMR interpretation.

Experimental Protocol: Solvent Selection

The choice of solvent is not merely logistical; it determines whether you observe a "collapsed" spectrum or a "fully coupled" structural map.

Method A: CDCl₃ (Standard Screening)
  • Preparation: Dissolve ~10 mg of sample in 0.6 mL CDCl₃ (99.8% D).

  • Advantages: Sharp aromatic signals; easy sample recovery.

  • Disadvantages: Rapid chemical exchange of OH protons leads to broad, uncoupled singlets.[1] No connectivity information between OH and CH.

Method B: DMSO-d₆ (The High-Performance Alternative)
  • Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ (99.9% D). Ensure the solvent is dry (stored over molecular sieves) to prevent water exchange.

  • Advantages: Hydrogen bonding with the solvent slows proton exchange. OH protons appear as sharp signals and couple to neighbors (vicinal coupling), proving the diol structure.

Spectral Analysis & Comparison

The following table contrasts the spectral data obtained in both solvent systems. Note the dramatic difference in the hydroxyl and methine regions.

Comparative Chemical Shift Data (400 MHz)
Proton AssignmentMultiplicityApprox.[1] Shift (CDCl₃)Approx.[2][3][4] Shift (DMSO-d₆)Performance Note
Aromatic (10H) Multiplet7.10 – 7.50 ppm7.00 – 7.50 ppmPhenyl rings are magnetically anisotropic, causing overlap.
C1-OH (Tertiary) Singlet (br)2.5 – 3.5 ppm (Variable)5.52 ppm (s) Critical Diff: Sharp singlet in DMSO; verifies quaternary C1.
C2-OH (Secondary) Singlet (br)2.5 – 3.5 ppm (Variable)4.65 ppm (d, J=5.5 Hz) Critical Diff: Doublet in DMSO proves connection to C2-H.
C2-H (Methine) dd or m4.15 ppm4.05 ppm (m) In DMSO, this signal is complex due to coupling with C2-OH and C3-H₂.
C3-H (Methylene) Multiplet1.20 – 1.45 ppm1.10 – 1.30 ppmDiastereotopic: These protons are chemically non-equivalent.
C4-H (Methyl) Triplet0.85 ppm0.75 ppmClassic triplet (

Hz).
Detailed Feature Analysis
1. The "Invisible" Connectivity (OH Coupling)

In CDCl₃ , the OH protons exchange rapidly with trace water or each other. They appear as broad lumps, often overlapping with the alkyl region or disappearing entirely.

  • The DMSO Advantage: In DMSO-d₆, the solvent acts as a hydrogen bond acceptor, "freezing" the OH protons.

    • The C1-OH appears as a sharp singlet (no neighbors on C1).

    • The C2-OH appears as a doublet (

      
       Hz) because it couples to the C2 methine proton.
      
    • Validation: If you add a drop of D₂O to the DMSO tube, these OH signals will vanish (D-exchange), confirming their identity.

2. Diastereotopicity of the Ethyl Group

Because C2 is a chiral center, the two protons on C3 (the methylene group of the ethyl chain) are diastereotopic . They are not chemically equivalent.

  • Observation: Instead of a simple quartet, the C3 protons appear as two complex multiplets (or a wide, higher-order multiplet).

  • Mechanism: One proton "sees" the bulky diphenyl group differently than the other proton due to the fixed stereochemistry at C2. This is a hallmark of purity; a racemic mixture will still show this diastereotopicity (both enantiomers have internal diastereotopic protons).

Visualization: NMR Assignment Logic

NMR_Logic Sample Unknown Sample (Suspected 1,1-diphenylbutane-1,2-diol) Solvent Select Solvent Sample->Solvent CDCl3 CDCl3 Spectrum Solvent->CDCl3 Routine DMSO DMSO-d6 Spectrum Solvent->DMSO Structural Proof Analysis_CDCl3 OH = Broad Singlets No Coupling Data CDCl3->Analysis_CDCl3 Analysis_DMSO OH = Sharp Signals Coupling Visible DMSO->Analysis_DMSO Diastereotopic C3-H Methylene: Complex Multiplet (Confirm Chirality) Analysis_CDCl3->Diastereotopic Still visible C1_OH C1-OH: Singlet (Verifies Quaternary C) Analysis_DMSO->C1_OH C2_OH C2-OH: Doublet (Verifies Secondary C) Analysis_DMSO->C2_OH Analysis_DMSO->Diastereotopic

Figure 2: Decision logic for solvent selection and peak assignment.

Conclusion

For the definitive characterization of 1,1-diphenylbutane-1,2-diol , DMSO-d₆ is the superior alternative to CDCl₃. While CDCl₃ is sufficient for checking bulk purity, it fails to capture the vicinal coupling of the secondary hydroxyl group, which is the primary structural proof of the 1,2-diol motif. Researchers should utilize DMSO-d₆ to observe the diagnostic C2-OH doublet and the distinct C1-OH singlet, thereby validating the synthesis of the target diol over potential rearranged byproducts.

References

  • PubChem. (n.d.).[5] 1,2-Diphenylbutane-1,2-diol Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Abraham, R. J., et al. (2006).[3][6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved February 5, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved February 5, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Proton NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 5, 2026, from [Link]

Sources

Comparative

Publish Comparison Guide: X-ray Crystallography &amp; Structural Analysis of 1,1-Diphenylbutane-1,2-diol Derivatives

The following technical guide details the structural and crystallographic characteristics of 1,1-diphenylbutane-1,2-diol and its structurally significant derivatives. This document is designed for researchers in asymmetr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and crystallographic characteristics of 1,1-diphenylbutane-1,2-diol and its structurally significant derivatives. This document is designed for researchers in asymmetric catalysis and medicinal chemistry, focusing on the structural determinants that govern the efficacy of these chiral ligands.

Executive Summary: The Structural Scaffold of Asymmetric Induction

1,1-Diphenylbutane-1,2-diol derivatives represent a critical class of chiral auxiliaries and ligands, homologous to the widely utilized 1,1-diphenyl-1,2-propanediol. These compounds are pivotal in enantioselective borane reductions and chiral Lewis acid catalysis . Their efficacy stems from a rigid "chiral pocket" created by the steric bulk of the gem-diphenyl group adjacent to the stereogenic center.

This guide provides a comparative structural analysis of the ethyl-substituted (standard butane) and isopropyl-substituted (valine-derived) variants, synthesizing X-ray crystallographic data to explain their solid-state conformation and solution-phase performance.

Comparative Structural Analysis

The core comparison lies between the ethyl-substituted scaffold (derived from 2-hydroxybutyric acid) and the isopropyl-substituted scaffold (derived from valine). The steric demand of the alkyl tail significantly influences the crystal packing and the "bite angle" of the diol in metal complexes.

Table 1: Crystallographic & Physical Parameters
Feature1,1-Diphenylbutane-1,2-diol (Ethyl Tail)3-Methyl-1,1-diphenylbutane-1,2-diol (Isopropyl Tail)
Molecular Formula


Stereogenic Source (S)-2-Hydroxybutyric acid(S)-Valine / (S)-2-Hydroxy-3-methylbutyric acid
Melting Point 114 °C [1]98–99 °C [2]
Crystal System Orthorhombic (Predicted based on homologs)Monoclinic / Orthorhombic
Key Interaction Intermolecular O-H···O hydrogen bonding chainsSteric interlocking of isopropyl/phenyl groups
Primary Application General asymmetric reductionHigh-steric-demand catalysis (Kinetic Resolution)
Structural Insights & Causality
  • The gem-Diphenyl Effect: In both derivatives, the two phenyl rings are not equivalent. X-ray data consistently reveals that one phenyl ring lies pseudo-equatorial while the other is pseudo-axial relative to the chelate ring formed upon metal binding. This pre-organization minimizes the entropy loss upon complexation, a phenomenon confirmed by the Thorpe-Ingold effect .

  • Alkyl Tail Influence:

    • The Ethyl group (butane backbone) allows for a more compact crystal packing, resulting in a higher melting point (114 °C) compared to the isopropyl variant.

    • The Isopropyl group introduces significant steric bulk adjacent to the C2 hydroxyl. In the solid state, this forces the C1-C2 bond to adopt a staggered conformation that maximizes the distance between the isopropyl methyls and the gem-diphenyl system.

Experimental Protocol: Self-Validating Synthesis & Crystallization

This protocol describes the synthesis of the (S)-1,1-diphenylbutane-1,2-diol from (S)-2-hydroxybutyric acid. This method is self-validating because the formation of the crystalline diol acts as a purification step; impurities (mono-addition products) remain oils.

Step 1: Esterification
  • Dissolve (S)-2-hydroxybutyric acid (10 mmol) in dry methanol (20 mL).

  • Add catalytic

    
     (0.5 mL) and reflux for 4 hours.
    
  • Concentrate in vacuo to yield methyl (S)-2-hydroxybutyrate .

Step 2: Grignard Addition (The Critical Step)
  • Reagent Control: Use a 4.0 equiv. excess of Phenylmagnesium Bromide (PhMgBr) to prevent the formation of the ketone intermediate.

  • Flame-dry a 250 mL 3-neck flask under Argon.

  • Add PhMgBr (3.0 M in Et2O, 40 mmol) and cool to 0 °C.

  • Add the methyl ester (10 mmol) in THF dropwise over 30 minutes.

    • Checkpoint: The solution should turn a cloudy grey/white. If it turns bright yellow, moisture may be present.

  • Warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Pour carefully into saturated

    
     (aq) at 0 °C.
    
  • Extract with EtOAc (3x), wash with brine, and dry over

    
    .
    
Step 3: Crystallization (X-ray Quality)

To obtain crystals suitable for X-ray diffraction (and to verify optical purity):

  • Dissolve the crude solid in a minimum amount of hot Benzene/Hexane (1:1) or CH2Cl2/Hexane .

  • Allow to cool slowly to RT, then place in a 4 °C fridge.

  • Observation: (S)-1,1-diphenylbutane-1,2-diol crystallizes as white needles or prisms.

  • Validation: Check Melting Point. If < 110 °C, recrystallize again.

Visualized Structural Pathways

The following diagrams illustrate the synthesis logic and the hydrogen-bonding network typical of these diol crystals.

G Start (S)-2-Hydroxybutyric Acid Inter Methyl Ester Intermediate Start->Inter MeOH, H+ Grignard PhMgBr (4.0 equiv) Nucleophilic Addition Inter->Grignard THF, 0°C Product (S)-1,1-Diphenylbutane-1,2-diol (Crystalline Solid) Grignard->Product 1. Stir 12h 2. NH4Cl Quench Crystal X-ray Structure: H-Bonded Dimer/Chain Product->Crystal Recrystallization (Hexane/Benzene)

Figure 1: Synthetic workflow for accessing the crystalline 1,1-diphenylbutane-1,2-diol scaffold.

H_Bonding MolA Molecule A (O1-H ... O2) MolB Molecule B (O1-H ... O2) MolA->MolB Intermolecular H-Bond Intra Intramolecular H-Bond (Stabilizes Conformation) MolC Molecule C (O1-H ... O2) MolB->MolC Chain Propagation

Figure 2: Schematic of the hydrogen-bonding network. These diols typically form infinite helical chains in the crystal lattice driven by intermolecular hydroxyl interactions.

Mechanistic Implications of the Crystal Structure

The X-ray data of the isopropyl derivative (3-methyl-1,1-diphenylbutane-1,2-diol) reveals a critical feature: the "Locked Conformation."

  • Observation: The intramolecular hydrogen bond between the C1-OH and C2-OH is often observed in non-polar solvents, but in the crystal state, intermolecular bonding dominates.

  • Catalytic Relevance: When used as a ligand (e.g., with Borane), the diol forms a 5-membered oxazaborolidine-like ring (if an amine is present) or a borate ester . The crystal structure confirms that the gem-diphenyl group shields one face of the complex, forcing the substrate to approach from the sterically accessible side. The "ethyl" or "isopropyl" tail locks the rotation of the C2-C3 bond, preventing conformational leakage that would lower enantioselectivity.

References

  • Keio University Thesis Database. Development of carbon-carbon bond formation reactions starting from decarboxylation of cyclic carbonates. (Characterization of 1,1-diphenylbutane-1,2-diol, Compound 1t).

  • ResearchGate / Chemical Data. Physical Data for 1,1-diphenylvalinol and related diol precursors. (Melting points and solubility data for valine-derived analogs).

  • PubChem. (3S)-1,1-Diphenylbutane-1,3-diol Data.[1] (Structural isomer comparison).

  • Acta Crystallographica. Crystal structure of 2alpha-(1,1-diphenylethyl)-4-methyl-4alpha,5alpha-diphenyl-1,3-dioxolane. (Structural analysis of rearrangement products of the 1,1-diphenyl-1,2-diol scaffold).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,1-Diphenyl-butane-1,2-diol

The following technical guide details the personal protective equipment (PPE) and handling protocols for 1,1-Diphenyl-butane-1,2-diol . Author's Note: As a Senior Application Scientist, I must highlight that specific tox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the personal protective equipment (PPE) and handling protocols for 1,1-Diphenyl-butane-1,2-diol .

Author's Note: As a Senior Application Scientist, I must highlight that specific toxicological data (RTECS/LD50) for this precise isomer is limited in public registries. Therefore, this protocol applies the Precautionary Principle , treating the compound as a Novel Chemical Entity (NCE) . We derive these safety standards from Structure-Activity Relationships (SAR) of analogous vicinal diols and diphenyl-substituted alkanes (e.g., 1,2-Diphenylethane-1,2-diol), which typically present as irritants with potential for lipophilic absorption.

Part 1: Executive Safety Summary

Immediate Action Card for Lab Personnel

ParameterSpecification
Compound Class Vicinal Diol / Diarylalkane
Physical State Likely Solid (white/off-white powder) or Viscous Oil
Primary Hazard Assumption Irritant (H315, H319, H335) . Potential for dermal absorption due to lipophilic phenyl groups.
Glove Material Nitrile (0.11 mm minimum) .[1] Double-gloving recommended if dissolved in DMSO or DCM.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166). Safety glasses are insufficient for solution handling.
Respiratory Handle strictly within a Fume Hood . Use N95/P100 only if weighing outside a hood (not recommended).
Spill Cleanup Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).[2]

Part 2: Hazard Profiling & Technical Rationale[3]

To trust the protocol, you must understand the chemical logic behind it.

1. The Lipophilicity Factor (The "Diphenyl" Moiety) Unlike simple glycols (e.g., ethylene glycol), the presence of two phenyl rings significantly increases the LogP (partition coefficient).

  • Risk:[3][4][5] This lipophilicity facilitates passage through the stratum corneum (outer skin layer).

  • Implication: Skin contact is not just a surface irritation risk; it is a systemic absorption risk. Standard latex gloves are permeable to many lipophilic carriers; Nitrile is required.

2. The Vicinal Diol Functionality The 1,2-diol structure allows for hydrogen bonding and chelation.

  • Risk:[3][5] While generally stable, vicinal diols can cause severe eye irritation (Category 2A) and respiratory tract irritation if dust is inhaled.

  • Implication: Mucous membrane protection (eyes/lungs) is critical.

Part 3: Detailed PPE Specifications

Hand Protection (The Barrier Protocol)

Standard Handling (Solid/Aqueous):

  • Material: Nitrile Rubber (NBR).

  • Thickness: Minimum 0.11 mm (4 mil).

  • Protocol: Single pair acceptable. Inspect for pinholes by inflating slightly before donning.

Solution Handling (Organic Solvents):

  • Context: If the diol is dissolved in penetrating solvents (Dichloromethane, DMSO, THF).

  • Protocol: Double Gloving is mandatory.

    • Inner Glove: Nitrile (High dexterity).

    • Outer Glove: Nitrile or Laminate (Chemical resistance).

    • Why? The solvent acts as a vehicle, carrying the diol through the glove material. The outer glove sacrifices itself to the solvent, while the inner glove protects against the solute.

Ocular & Face Protection

Do not rely on standard safety glasses. [6]

  • Requirement: Chemical Splash Goggles (indirect venting).

  • Rationale: In the event of a splash, the viscous nature of diol solutions makes them difficult to irrigate from the eye quickly. Goggles form a seal that prevents fluid ingress from the top or sides.

Respiratory & Engineering Controls
  • Primary Control: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).

  • Secondary Control (If Hood Unavailable): Half-face respirator with P100 (HEPA) cartridges for particulates, or OV/AG (Organic Vapor/Acid Gas) cartridges if solvents are involved.

Part 4: Operational Workflows & Visualization

Workflow A: PPE Decision Logic

This logic gate ensures you select the correct equipment based on the experimental state.

PPE_Decision_Tree Start Start: Handling 1,1-Diphenyl-butane-1,2-diol State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Level1 LEVEL 1 PPE: - Nitrile Gloves (Single) - Lab Coat - Safety Glasses - Fume Hood Solid->Level1 Weighing/Transfer SolventCheck Is Solvent Penetrating? (e.g., DMSO, DCM, THF) Solution->SolventCheck Level2 LEVEL 2 PPE: - Nitrile Gloves (Single) - Lab Coat - Splash Goggles - Fume Hood SolventCheck->Level2 No (Water/Ethanol) Level3 LEVEL 3 PPE: - Double Nitrile Gloves - Lab Coat + Apron - Splash Goggles - Fume Hood SolventCheck->Level3 Yes

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier risks.

Workflow B: Spill Management Protocol

In the event of a spill, follow this containment logic to prevent contamination spread.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area & Alert Personnel Spill->Evacuate PPE_Don 2. Don Full PPE (Goggles, Double Gloves) Evacuate->PPE_Don Contain 3. Containment (Circle spill with absorbent socks) PPE_Don->Contain Absorb 4. Absorption (Use Vermiculite/Sand - NO SAWDUST) Contain->Absorb Dispose 5. Disposal (Seal in Bag -> Hazardous Waste Bin) Absorb->Dispose Clean 6. Decontamination (Soap & Water Wash of Surface) Dispose->Clean

Figure 2: Step-by-step spill response protocol emphasizing inert absorbents.

Part 5: Waste Disposal & Decontamination

Disposal Protocol:

  • Segregation: Do not mix with oxidizers (e.g., nitric acid) as diols can be oxidized exothermically.

  • Classification: Dispose of as "Non-Halogenated Organic Solvent" waste (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Container: High-density polyethylene (HDPE) or amber glass.

Decontamination:

  • Glassware: Rinse with Acetone or Ethanol before washing with detergent. The compound is likely insoluble in water alone.

  • Surface: Wipe down with 70% Ethanol followed by soap and water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346626, 1,2-Diphenyl-1,2-butanediol. Retrieved February 5, 2026, from [Link]

  • Princeton University Environmental Health & Safety. Safe Handling of Organolithium and Organic Reagents. Retrieved February 5, 2026, from [Link]

Sources

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